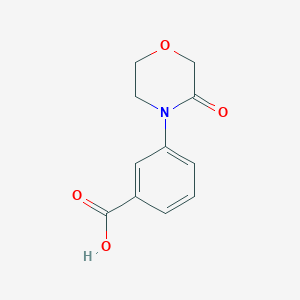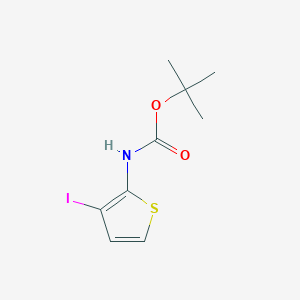
Thallium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium selenide (Tl2Se) is a compound that has been used in various applications. It’s used in molten form as a semiconductor . This compound has been used in bolometers for infrared detection . Doping selenium semiconductors with thallium improves their performance, thus it is used in trace amounts in selenium rectifiers .
Synthesis Analysis
The synthesis of thallium selenides can be used for the production of photocells and photoconductors, as well as in modern microelectronics . A two-stage adsorption/diffusion process is used to form Tl-Se layers .Molecular Structure Analysis
This compound has a molecular formula of SeTl2 and a molecular weight of 487.72 .Chemical Reactions Analysis
Thallium selenides can be efficiently modified with electron-donating or electron-withdrawing groups through a one-pot, two-step reaction involving ammonolysis of γ-selenobutyrolactone (SBL), followed by nucleophilic addition with unsaturated acrylate .Physical and Chemical Properties Analysis
This compound is a reactive metal. It oxidizes slowly in air, even at room temperature forming thallium (I) and thallium (III) oxides. In the presence of water, a hydroxide is formed . This compound has been used in a bolometer for infrared detection .Wissenschaftliche Forschungsanwendungen
Low Thermal Conductivity and Semiconductor Properties
Thallium Selenide (TlSe) exhibits unique properties in thermoelectrics. A study by Shi, Assoud, Sankar, and Kleinke (2017) on a new selenide, Tl2Ag12Se7, highlighted its extraordinarily low thermal conductivity and reversible pnp switching behavior, making it a potential material for thermoelectric applications due to its semiconducting nature with an activation gap of 0.8 eV (Shi et al., 2017).
Electrical Properties and Anisotropic Behavior
The electrical properties of this compound single crystals, as prepared by Hussein and Nagat (1989), demonstrate the influence of temperature on electrical conductivity and Hall effect. Their findings include the anisotropic properties of TlSe, which become more pronounced with decreasing temperature (Hussein & Nagat, 1989).
Radiation Detection
Johnsen et al. (2011) explored the use of Thallium Gallium Selenide (TlGaSe2) in radiation detectors. TlGaSe2, a wide-band-gap semiconductor, is promising for X-ray and γ-ray detection, showcasing its potential in the field of radiation sensing (Johnsen et al., 2011).
Photosensitivity and Thin Layer Applications
Mangalam et al. (1969) investigated photosensitive this compound cells, focusing on their deposition, spectral response, and the effect of dopants. This research opens doors for potential applications in photovoltaics and light-sensitive devices (Mangalam et al., 1969).
Selenide Molecular Transformations and Device Applications
Grochowski and Brenner (1972) examined the relationship between selenium and amorphous compositions containing either arsenic or thallium, focusing on electrical resistivity. Their study offers insights into the potential use of these materials in semiconductor devices (Grochowski & Brenner, 1972).
Liquid Structure Analysis
Barnes and Guo (1994) conducted a structural analysis of liquid this compound, Tl2Se, using neutron scattering. The findings provide essential data for understanding the liquid state of this semiconductor, valuable for various technological applications (Barnes & Guo, 1994).
Doping Effects in Semiconductors
Singh and Rai (1989) explored the photoelectrochemical characterization of Thallium-doped Zinc Selenide, revealing significant enhancements in photoresponsiveness compared to undoped Zinc Selenide. This research highlights the doping effects in semiconductors for improved performance (Singh & Rai, 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Recent research has shown that thallium (Tl) compounds possess intrinsically ultra-low lattice thermal conductivity (kl) which makes them potential candidates for thermoelectric materials . Therefore, it is urgent to design a novel 2D ternary compound material containing thallium, thallium congeners, and selenium elements to verify whether this can become a new and effective way to obtain materials with high thermoelectric performance .
Eigenschaften
CAS-Nummer |
12039-52-0 |
|---|---|
Molekularformel |
SeTl |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
selanylidenethallium |
InChI |
InChI=1S/Se.Tl |
InChI-Schlüssel |
AUWJRGNBZGBQPF-UHFFFAOYSA-N |
SMILES |
[Se].[Tl].[Tl] |
Kanonische SMILES |
[Se]=[Tl] |
| 15572-25-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046077.png)
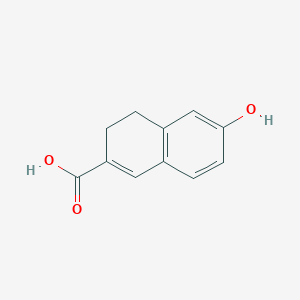
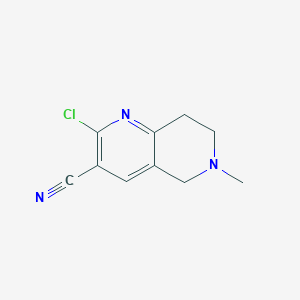
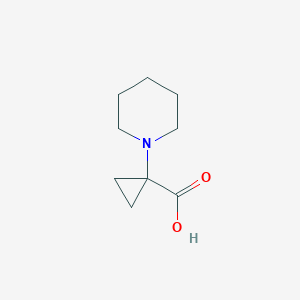
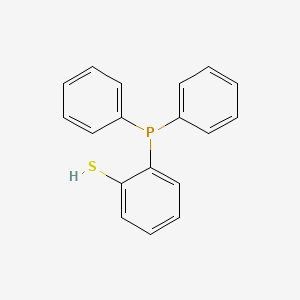
![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)
![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)
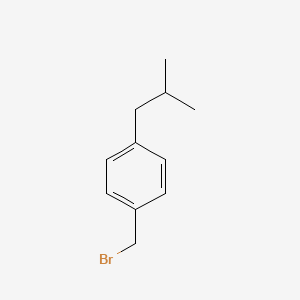
![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)
